molecular formula C19H17N5O4S B12478030 dimethyl 2-{[(5-methyl-1H-benzotriazol-1-yl)methyl]amino}-1,3-benzothiazole-5,6-dicarboxylate

dimethyl 2-{[(5-methyl-1H-benzotriazol-1-yl)methyl]amino}-1,3-benzothiazole-5,6-dicarboxylate

Cat. No.: B12478030
M. Wt: 411.4 g/mol
InChI Key: JGEZAPSDCDXLDB-UHFFFAOYSA-N
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Description

5,6-dimethyl 2-{[(5-methyl-1,2,3-benzotriazol-1-yl)methyl]amino}-1,3-benzothiazole-5,6-dicarboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of benzothiazole and benzotriazole moieties, which are known for their significant biological and chemical properties. The compound’s structure includes multiple functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl 2-{[(5-methyl-1,2,3-benzotriazol-1-yl)methyl]amino}-1,3-benzothiazole-5,6-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

    Attachment of Benzotriazole Moiety: The benzotriazole moiety can be attached through a nucleophilic substitution reaction, where the benzotriazole reacts with a suitable halomethyl derivative of the benzothiazole core.

    Formation of Dicarboxylate Groups: The dicarboxylate groups can be introduced by esterification reactions using appropriate carboxylic acids and alcohols under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole and benzotriazole moieties, leading to the formation of sulfoxides and other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule, resulting in the formation of amines or other reduced products.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other peroxides.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and various substituted benzothiazole and benzotriazole compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5,6-dimethyl 2-{[(5-methyl-1,2,3-benzotriazol-1-yl)methyl]amino}-1,3-benzothiazole-5,6-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5,6-dimethyl 2-{[(5-methyl-1,2,3-benzotriazol-1-yl)methyl]amino}-1,3-benzothiazole-5,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and 2-mercaptobenzothiazole share structural similarities and exhibit similar chemical properties.

    Benzotriazole Derivatives: Compounds like 1H-benzotriazole and 5-methyl-1H-benzotriazole are structurally related and have comparable reactivity.

Uniqueness

What sets 5,6-dimethyl 2-{[(5-methyl-1,2,3-benzotriazol-1-yl)methyl]amino}-1,3-benzothiazole-5,6-dicarboxylate apart is its unique combination of benzothiazole and benzotriazole moieties, along with the presence of multiple functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C19H17N5O4S

Molecular Weight

411.4 g/mol

IUPAC Name

dimethyl 2-[(5-methylbenzotriazol-1-yl)methylamino]-1,3-benzothiazole-5,6-dicarboxylate

InChI

InChI=1S/C19H17N5O4S/c1-10-4-5-15-13(6-10)22-23-24(15)9-20-19-21-14-7-11(17(25)27-2)12(18(26)28-3)8-16(14)29-19/h4-8H,9H2,1-3H3,(H,20,21)

InChI Key

JGEZAPSDCDXLDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(N=N2)CNC3=NC4=C(S3)C=C(C(=C4)C(=O)OC)C(=O)OC

Origin of Product

United States

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